Product packaging for 1,4-Benzodioxine-6-carbaldehyde(Cat. No.:CAS No. 87787-59-5)

1,4-Benzodioxine-6-carbaldehyde

Cat. No.: B8617840
CAS No.: 87787-59-5
M. Wt: 162.14 g/mol
InChI Key: CPXFEZVALJZKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Benzodioxine-6-carbaldehyde (CAS 29668-44-8), a yellow powder with a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol, is a versatile chemical intermediate in organic synthesis and drug discovery . Its core research value lies in its role as a critical precursor for the design and synthesis of novel therapeutic agents. This compound is particularly valuable in medicinal chemistry for creating potent and selective inhibitors of the monoamine oxidase B (MAO-B) enzyme . Researchers have utilized this aldehyde to synthesize a series of 1,4-benzodioxan-substituted chalcone derivatives, which have demonstrated high inhibitory activity against human MAO-B (hMAO-B) . One such derivative exhibited an IC50 value of 0.026 µM, indicating significant potency, and was characterized as a competitive and reversible inhibitor . Given that MAO-B inhibitors are promising candidates for treating neurological disorders like Parkinson's and Alzheimer's disease, this compound serves as a fundamental scaffold for developing potential neuroprotective agents with reversible mechanisms of action and low neurotoxicity . The compound's physicochemical properties, including a boiling point of 378.2 K at 0.020 bar and an enthalpy of fusion (ΔfusH) of 19.44 kJ/mol at 324.4 K, are well-characterized, providing essential data for process development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O3 B8617840 1,4-Benzodioxine-6-carbaldehyde CAS No. 87787-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87787-59-5

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

1,4-benzodioxine-6-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-6H

InChI Key

CPXFEZVALJZKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC=CO2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,4 Benzodioxine 6 Carbaldehyde and Its Analogs

Established Synthetic Routes to the 1,4-Benzodioxine-6-carbaldehyde Core

The construction of the fundamental 1,4-benzodioxane (B1196944) ring system, which is the saturated backbone of 1,4-benzodioxine, is typically achieved through the formation of two ether linkages. This is most commonly accomplished by reacting a catechol derivative with a two-carbon electrophile.

A primary and widely utilized method for the synthesis of the 1,4-benzodioxane ring involves the Williamson ether synthesis, starting with a substituted catechol. Catechols, which are 1,2-dihydroxybenzene derivatives, serve as excellent precursors. For instance, 3,4-dihydroxybenzaldehyde (B13553) can be used as a starting material. The two adjacent hydroxyl groups of the catechol can react with a suitable dielectrophile to form the six-membered dioxine ring.

In a typical procedure, the catechol is treated with a base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. This is then reacted with a reagent that can bridge the two oxygen atoms. A common example involves the reaction of methyl 3,4,5-trihydroxybenzoate (B8703473), derived from gallic acid, with a dielectrophile in the presence of a base. slideshare.netscirp.org This approach highlights the versatility of using variously substituted catechols to generate a library of 1,4-benzodioxane derivatives. slideshare.netscirp.orgscirp.org

1,2-Dibromoethane (B42909) is a frequently employed dielectrophile for the cyclization reaction with catechols to form the 1,4-benzodioxane ring. slideshare.netscirp.org The reaction proceeds via a double Williamson ether synthesis. In this process, one of the phenoxide groups of the catechol displaces a bromide ion from 1,2-dibromoethane in an S(_N)2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the second phenoxide group displaces the remaining bromide ion, thus closing the six-membered ring.

For example, the synthesis of 6,8-disubstituted-1,4-benzodioxane can be achieved by reacting methyl 3,4,5-trihydroxybenzoate with an excess of 1,2-dibromoethane in the presence of a base like potassium carbonate (K(_2)CO(_3)) in a solvent such as acetone. slideshare.netscirp.org This reaction typically requires refluxing for an extended period to ensure the completion of both intermolecular and intramolecular etherification steps. scirp.org The yield of the desired 1,4-benzodioxane derivative can be moderate, for instance, around 45% in some reported syntheses. slideshare.netscirp.org

Once the 1,4-benzodioxane core is synthesized, the introduction of a formyl (-CHO) group at the 6-position is a crucial step to obtain this compound. The 1,4-benzodioxane ring is an electron-rich aromatic system due to the electron-donating nature of the ether oxygen atoms. This directs electrophilic aromatic substitution to the positions ortho and para to the ether linkages. The 6-position is para to one of the ring oxygens, making it a favorable site for formylation. Several classical formylation reactions can be employed for this purpose.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)). chemistrysteps.comyoutube.com The electrophilic iminium ion attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.orgyoutube.com The reaction is generally regioselective, favoring substitution at the less sterically hindered para position. youtube.com

The Duff reaction is another method for the formylation of activated aromatic rings, particularly phenols. wikipedia.orgsynarchive.com It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. wikipedia.orgecu.edu The reaction proceeds via an iminium ion intermediate, and formylation typically occurs at the ortho position to a hydroxyl group. wikipedia.orgsynarchive.com However, if the ortho positions are blocked, para-formylation can be achieved. wikipedia.org

The Rieche formylation employs dichloromethyl methyl ether as the formyl source in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl(_4)) or tin(IV) tetrachloride (SnCl(_4)). commonorganicchemistry.comwikipedia.org This method is also suitable for electron-rich aromatic compounds and can provide good yields of the corresponding aldehyde. wikipedia.org

Table 1: Comparison of Formylation Strategies for Aromatic Compounds

Reaction NameFormylating AgentCatalyst/ReagentKey Features
Vilsmeier-Haack Substituted formamide (e.g., DMF)POCl(_3)Forms a Vilsmeier (iminium) reagent; suitable for electron-rich arenes. chemistrysteps.comwikipedia.orgyoutube.com
Duff Reaction Hexamethylenetetramine (HMTA)Acid (e.g., acetic acid)Primarily for phenols, often gives ortho-formylation; can have low yields. wikipedia.orgsynarchive.comecu.edu
Rieche Formylation Dichloromethyl methyl etherLewis Acid (e.g., TiCl(_4))Effective for electron-rich aromatics. commonorganicchemistry.comwikipedia.org

Advanced Synthetic Approaches to 1,4-Benzodioxine System Analogs

Beyond the classical methods, more advanced and elegant synthetic strategies have been developed for the construction of complex 1,4-benzodioxane systems, particularly those found in lignan (B3055560) natural products.

Many 1,4-benzodioxane lignans (B1203133) are believed to be formed in nature through a biomimetic pathway involving the oxidative coupling of two phenylpropane (C(_6)C(_3)) units. chemistrysteps.com This process is often initiated by an enzymatic one-electron oxidation of the phenolic precursors, such as coniferyl alcohol, to generate phenoxy radicals. chemistrysteps.com These radicals then undergo a coupling reaction (O-β coupling), followed by an intramolecular cyclization of the resulting quinone methide intermediate to form the 1,4-benzodioxane ring structure. chemistrysteps.com

Laboratory syntheses have been developed to mimic this biosynthetic pathway. chemistrysteps.com For example, the first synthesis of a 1,4-benzodioxane lignan, (±)-eusiderin A, was achieved by the oxidative coupling of two different phenols using silver(I) oxide in benzene (B151609). chemistrysteps.com This biomimetic approach provides a powerful tool for the synthesis of a wide range of 1,4-benzodioxane lignan analogs. chemistrysteps.com The regioselectivity of these reactions can sometimes be controlled by the choice of oxidizing agent and reaction conditions. youtube.com

An alternative and effective strategy for constructing the 1,4-benzodioxane ring hinges on the condensation of an α-bromophenone with a catechol derivative. chemistrysteps.com This method involves the nucleophilic attack of a phenolate (B1203915) on the carbon bearing the bromine atom.

In this approach, a key step is the reaction between a phenol (B47542) with an ortho-hydroxyl group (a catechol moiety) and an α-brominated ketone or a related precursor. chemistrysteps.com The reaction typically proceeds via the more reactive phenolate attacking the benzylic bromide. Subsequent intramolecular ring-opening of an epoxide, if present in the precursor, can lead to the formation of the trans-1,4-benzodioxane structure. chemistrysteps.com This methodology has been successfully applied to the synthesis of various 1,4-benzodioxane-containing natural products, including the fragment of silybin (B1146174) A and insecticidal sesquilignans like haedoxan (B1203460) A. chemistrysteps.com

Table 2: Advanced Synthetic Approaches to the 1,4-Benzodioxane System

ApproachKey PrecursorsKey TransformationTypical Products
Biomimetic Oxidative Dimerization Phenylpropane units (e.g., coniferyl alcohol)Phenolic coupling via phenoxy radicals1,4-Benzodioxane lignans (e.g., Eusiderin (B14288185) A) chemistrysteps.com
Phenolate Substitution α-bromophenone and a catechol derivativeCondensation and cyclization1,4-Benzodioxane fragment of Silybin A, Haedoxan A chemistrysteps.com

Condensation Reactions Involving Epoxide Precursors

The formation of the 1,4-benzodioxane ring system can be efficiently achieved through the condensation of a catechol derivative with an epoxide precursor. This reaction is a cornerstone in the synthesis of many benzodioxane-containing compounds. google.com The fundamental mechanism involves the nucleophilic attack of one of the catechol's hydroxyl groups on the epoxide ring, leading to its opening. chemistrysteps.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com This is followed by an intramolecular cyclization where the second hydroxyl group attacks the resulting intermediate to form the six-membered dioxane ring.

The regioselectivity of the initial epoxide ring-opening is a critical factor, particularly with unsymmetrical epoxides. Under basic conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide, following a classic SN2 pathway. libretexts.orgmasterorganicchemistry.com Conversely, under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack tends to occur at the more substituted carbon, which can better stabilize a partial positive charge. masterorganicchemistry.com The high degree of ring strain in the three-membered epoxide ring provides the thermodynamic driving force for these reactions. libretexts.org

A common and practical approach involves reacting a catechol derivative with compounds like epichlorohydrin (B41342) or glycidyl (B131873) tosylate. google.com For instance, reacting a catechol with epichlorohydrin in the presence of a base can yield the corresponding glycidyl ether, which then undergoes intramolecular cyclization. While effective, this method can sometimes be complicated by side reactions or the need for harsh conditions. google.com

Transition Metal-Assisted Methods for 1,4-Benzodioxane Formation

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of 1,4-benzodioxanes. tandfonline.comresearchgate.netmdpi.comuwa.edu.au These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. A notable strategy is the palladium-catalyzed intramolecular C–O bond formation. tandfonline.comnih.gov

One such method involves the coupling of an o-dihaloaryl compound with a diol, such as 1,2-ethanediol (B42446). Research has shown that while the reaction between o-dibromobenzene and 1,2-ethanediol in the presence of a base like cesium carbonate and a palladium catalyst yields the desired benzodioxane in low amounts, the addition of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618), significantly improves the yield to around 65%. tandfonline.com Toluene is often found to be the optimal solvent for this transformation. tandfonline.com This palladium-catalyzed etherification has been successfully applied to the synthesis of various benzodioxane structures, including natural products like isoamericanol A and isoamericanin A. tandfonline.com Both aryl chlorides and bromides can be effectively cyclized using this catalyst system, and it accommodates both primary and secondary alcohol substrates. tandfonline.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another versatile method that, while primarily used for C-N bond formation, has principles that extend to C-O bond formation and has been instrumental in creating complex molecular libraries. nih.gov The development of these catalytic systems has significantly broadened the scope and efficiency of synthesizing substituted benzodioxanes. acs.orgrsc.org

Mitsunobu Coupling of Phenols and Chiral Alcohols in Benzodioxane Synthesis

The Mitsunobu reaction is a versatile and powerful method for forming C-O bonds with stereochemical inversion, making it highly valuable for the synthesis of chiral molecules, including 1,4-benzodioxane systems. nih.govorganic-chemistry.orgnih.govresearchgate.net This reaction typically involves an alcohol, a nucleophile (in this case, a phenolic hydroxyl group), a phosphine (like triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govorganic-chemistry.org

The mechanism proceeds through the activation of the alcohol by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the phenol. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is particularly useful when a chiral secondary alcohol is used as a starting material. organic-chemistry.org

Intramolecular versions of the Mitsunobu reaction have been effectively employed to construct heterocyclic rings. nih.govku.eduresearchgate.netrsc.org For the synthesis of benzodioxanes, a substrate containing both a catechol moiety and a diol can be designed to undergo a double intramolecular Mitsunobu reaction to form the dioxane ring. While powerful, a significant drawback of the classical Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazine (B178648) byproducts, which can complicate purification. nih.gov To address this, various modified protocols and purification strategies have been developed. nih.gov

Synthetic Routes from Gallic Acid to 1,4-Benzodioxane-6-Carboxylic Acid Derivatives

Gallic acid (3,4,5-trihydroxybenzoic acid) serves as an inexpensive and readily available starting material for the synthesis of 1,4-benzodioxane-6-carboxylic acid and its derivatives. scirp.orgbohrium.comresearchgate.netscirp.orgresearchgate.net A common synthetic pathway begins with the Fischer esterification of gallic acid in methanol (B129727) with a catalytic amount of sulfuric acid to produce methyl 3,4,5-trihydroxybenzoate in good yield. researchgate.net

The next crucial step is the formation of the 1,4-benzodioxane ring. This is typically achieved by reacting the methyl 3,4,5-trihydroxybenzoate with an excess of 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. scirp.orgbohrium.comscirp.org This reaction selectively forms the dioxane ring across the 3- and 4-hydroxyl groups, yielding a 6,8-disubstituted-1,4-benzodioxane intermediate. bohrium.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can be further functionalized, for example, by converting it to an acid chloride using reagents like oxalyl chloride, which can then be reacted with various amines to generate a library of 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.orgscirp.org This multi-step transformation of gallic acid provides a versatile platform for creating diverse 6-substituted 1,4-benzodioxane derivatives. scirp.orgscirp.org

Design and Synthesis of Pyridyl Analogues from Kojic Acid

Information regarding the specific design and synthesis of pyridyl analogues of this compound originating from kojic acid is not prominently available in the provided search results. Further research would be necessary to detail specific synthetic pathways for these particular compounds.

Preparation of Halogenated (e.g., 7-Bromo) and Alkylated (e.g., 7-Methyl) this compound Analogs

The synthesis of halogenated and alkylated analogs of this compound allows for the exploration of structure-activity relationships. For example, the synthesis of 7-substituted 1,4-benzodioxan-2-methanols can be achieved starting from 5-substituted salicylaldehydes. tsijournals.com This involves alkylation with epibromohydrin, followed by a Baeyer-Villiger oxidation to form a formyloxy derivative. Subsequent treatment with a hydroxide (B78521) base leads to hydrolysis of the formate (B1220265) and a clean, regioselective intramolecular opening of the epoxide to form the 1,4-benzodioxane ring. tsijournals.com

While direct methods for the synthesis of 7-bromo- and 7-methyl-1,4-benzodioxine-6-carbaldehyde were not explicitly detailed in the search results, general principles of aromatic substitution can be applied. Bromination of a suitable 1,4-benzodioxane precursor could be achieved using standard brominating agents, with the position of substitution directed by the existing functional groups on the aromatic ring. Similarly, methylation could be accomplished through Friedel-Crafts alkylation or other methylation procedures. The aldehyde functionality can be introduced at a later stage, for instance, through formylation of the benzodioxane ring or by starting with a precursor that already contains a protected aldehyde or a group that can be converted to an aldehyde.

Asymmetric and Enantioselective Synthetic Strategies for Chiral 1,4-Benzodioxane Systems

The synthesis of chiral, enantiomerically pure 1,4-benzodioxanes is of significant interest due to the stereospecific nature of many biological interactions. researchgate.netnih.gov Several asymmetric and enantioselective strategies have been developed to achieve this. nih.govnih.gov

One powerful approach is the palladium-catalyzed enantioselective alkene aryloxyarylation . nih.gov This method allows for the high-yielding formation of 1,4-benzodioxanes with quaternary stereocenters in excellent enantioselectivity. The success of this transformation relies on the use of sterically bulky and conformationally well-defined chiral monophosphorus ligands. nih.gov

Enzymatic resolutions also provide an effective route to chiral benzodioxanes. For example, engineered Candida antarctica lipase (B570770) B (CALB) has been used for the kinetic resolution of racemic methyl 1,4-benzodioxan-2-carboxylate, yielding chiral products with high enantioselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries . wikipedia.orgnih.govresearchgate.netbath.ac.ukyoutube.com A chiral auxiliary is an optically active group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been widely applied in asymmetric synthesis to produce a vast array of chiral molecules. nih.gov

Asymmetric hydrogenation is another key technique. Iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxine substrates has been shown to produce chiral 1,4-benzodioxanes with high efficiency and enantioselectivity. nih.govresearchgate.net These methods are crucial for accessing specific enantiomers of biologically active benzodioxane derivatives.

Chiral Auxiliary and Asymmetric Catalysis Applications

The asymmetric synthesis of 1,4-benzodioxane derivatives has been successfully achieved through the use of chiral auxiliaries and asymmetric catalysis, enabling the production of enantiomerically enriched compounds.

One notable approach involves the use of a chiral auxiliary derived from an inexpensive and readily available natural source. For instance, an efficient, divergent synthesis of several eusiderin analogs, which are 1,4-benzodioxane lignans, was accomplished starting from a single chiral aldehyde. This key chiral aldehyde was derived from (S)-ethyl lactate, a derivative of lactic acid. nih.gov

Asymmetric catalysis, employing chiral ligands in conjunction with transition metals, has also proven to be a powerful tool. A versatile catalyst system comprising [Ir(cod)Cl]₂ and the chiral ligand BIDIME-dimer has been utilized for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities of up to 99:1 er. rsc.org This method is applicable to a range of substrates, including those with alkyl, aryl, heteroaryl, and carbonyl substituents at the 2-position. rsc.orgscirp.org The starting 1,4-benzodioxines for this process can be efficiently synthesized via ring-closing metathesis using a nitro-Grela catalyst at parts-per-million levels. rsc.orgpharmtech.com

Palladium-catalyzed reactions have also been instrumental in the asymmetric synthesis of 1,4-benzodioxanes. A highly enantioselective alkene aryloxyarylation has been developed for the formation of 1,4-benzodioxanes containing quaternary stereocenters. scirp.org The success of this transformation, which yields products with excellent enantioselectivity, is attributed to the use of sterically bulky and conformationally well-defined chiral monophosphorus ligands. scirp.org Furthermore, palladium-catalyzed asymmetric intramolecular O-arylation coupling reactions have been developed to produce chiral 1,4-benzodiazepines with enantioselectivity ranging from moderate to excellent. nih.gov

The following table summarizes selected asymmetric catalytic systems used in the synthesis of 1,4-benzodioxane analogs.

Table 1: Asymmetric Catalytic Systems for 1,4-Benzodioxane Analog Synthesis

Catalyst System Chiral Ligand/Auxiliary Reaction Type Substrate Scope Enantioselectivity (er)
[Ir(cod)Cl]₂ BIDIME-dimer Asymmetric Hydrogenation 2-Alkyl, -Aryl, -Heteroaryl, -Carbonyl substituted 1,4-benzodioxines Up to 99:1
Palladium Catalyst Chiral Monophosphorus Ligand Alkene Aryloxyarylation Alkenes for formation of 1,4-benzodioxanes with quaternary stereocenters Excellent
Chiral Aldehyde (S)-Ethyl Lactate Derivative Divergent Synthesis Precursor for Eusiderin Analogs High

Diastereoselective Synthesis and Stereochemical Control

The control of stereochemistry is crucial in the synthesis of complex molecules with multiple stereocenters. Diastereoselective methods have been successfully applied to the synthesis of 1,4-benzodioxane analogs, allowing for the preferential formation of one diastereomer over others.

An example of diastereoselective synthesis is the anti-selective asymmetric nitroaldol reaction used in the synthesis of a chiral intermediate for AZD7594, a drug candidate for asthma and COPD. The reaction of 1,4-benzodioxane-6-carbaldehyde with nitroethane, catalyzed by a MWNT-immobilized Nd/Na heterobimetallic complex, yielded the chiral adduct with a diastereomeric ratio (anti/syn) of 20:1. nih.gov

Furthermore, the enantioselective synthesis of (2R,3R)-31, a trans-1,4-benzodioxane carbaldehyde, highlights the level of stereochemical control achievable. nih.gov This synthesis commenced with ferulic acid, which was converted to a cinnamyl alcohol. A Sharpless asymmetric dihydroxylation of this alcohol yielded a triol with 92% enantiomeric excess (ee). This triol was then transformed into an epoxyalcohol, which underwent a Mitsunobu reaction with a phenol to produce a benzyl (B1604629) aryl ether. Following deprotection, a base-mediated cyclization of the resulting diol afforded the desired trans-1,4-benzodioxane carbaldehyde. nih.gov

In another instance, a one-pot condensation-cyclization reaction between a bromoepoxide and catechol produced a model (±)-trans-1,4-benzodioxane. The stereochemistry of the product is a result of the initial attack of the more reactive 3-phenolate on the benzylic bromide, followed by ring-opening of the epoxide to form the trans-1,4-benzodioxane. nih.gov

These examples demonstrate the ability to control both relative and absolute stereochemistry in the synthesis of substituted 1,4-benzodioxanes, leading to the formation of specific stereoisomers.

Methodological Challenges and Reproducibility in Enantioselective Synthesis

Despite the advancements in the enantioselective synthesis of 1,4-benzodioxane derivatives, several methodological challenges and issues with reproducibility persist.

One of the significant challenges lies in the purification of the synthesized compounds. In the synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs, the relatively low yield of certain compounds was attributed to the loss of substantial amounts during purification steps, particularly trituration. scirp.orgscirp.org This indicates that the physical properties of some derivatives can make them difficult to isolate in high purity without significant material loss.

In the context of continuous flow asymmetric synthesis, which is often touted for its potential for scalability and reproducibility, challenges also exist. For instance, in the synthesis of a chiral intermediate for AZD7594 using a heterogeneous catalyst in a flow system, some leaching of the catalytic species was observed. nih.gov This leaching can lead to contamination of the product and a decrease in catalyst activity over time, thereby affecting the long-term reproducibility and efficiency of the process. To maintain catalyst lifetime in some continuous flow organocatalytic systems, the presence of additives like water has been found to be necessary to promote the hydrolysis of the catalytic iminium intermediate, adding complexity to the reaction setup. nih.gov

The inherent issue of reproducibility is a broader challenge in chemical synthesis. chemistryworld.com Minor variations in reaction conditions, reagent purity, or work-up procedures can sometimes lead to different outcomes, making it difficult to reliably reproduce published results. This is a general concern that also applies to the synthesis of complex molecules like this compound and its analogs.

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. researchgate.net The synthesis of this compound and its analogs has also benefited from the adoption of greener approaches.

A key aspect of green chemistry is the use of renewable and non-toxic starting materials. Gallic acid, an inexpensive and readily available natural product, has been utilized as a starting material for the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs. rsc.orgscirp.org This multi-step synthesis avoids the use of more hazardous starting materials. rsc.orgscirp.org

Another innovative and greener pathway has been developed for the synthesis of 2-hydroxymethyl-1,4-benzodioxane (B143543) (HMB), a key intermediate for the pharmaceutical industry. This method involves the reaction of catechol with a slight excess of glycerol (B35011) carbonate (GlyC), a bio-based and non-toxic reagent, in the presence of a basic catalyst and without the need for a reaction solvent. nih.gov This process achieves high yields of up to 88% and demonstrates excellent atom economy. nih.gov

Biocatalysis represents another cornerstone of green chemistry, offering mild reaction conditions and high selectivity. Aldehyde dehydrogenase enzymes have been explored for the chemoselective oxidation of aldehydes to carboxylic acids. This biocatalytic method is particularly attractive for the oxidation of an aldehyde moiety within a molecule that possesses other oxidizable groups, as it can achieve perfect chemoselectivity, avoiding the formation of unwanted byproducts. This approach utilizes molecular oxygen as a benign oxidant and operates in an aqueous environment under ambient temperature and pressure.

The following table highlights some green chemistry approaches applied to the synthesis of 1,4-benzodioxane derivatives.

Table 2: Green Chemistry Approaches in 1,4-Benzodioxane Synthesis

Green Chemistry Principle Application in 1,4-Benzodioxane Synthesis Key Features
Use of Renewable Feedstocks Synthesis from gallic acid Inexpensive, readily available natural starting material.
Use of Greener Reagents and Solvents Reaction of catechol with glycerol carbonate Bio-based, non-toxic reagent; solvent-free reaction.
Biocatalysis Enzymatic oxidation of aldehydes Mild reaction conditions, high chemoselectivity, aqueous medium, use of molecular oxygen as oxidant.

Chemical Transformations and Functionalization of 1,4 Benzodioxine 6 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 1,4-Benzodioxine-6-carbaldehyde is a key site for chemical reactions, allowing for oxidation, chain extension, and the formation of new heterocyclic systems.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 1,4-benzodioxane-6-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives. tsijournals.comlibretexts.org A common method for this oxidation is the use of chromium trioxide (CrO3) in an acidic aqueous solution, known as the Jones reagent, which typically provides good yields at room temperature. libretexts.orgmasterorganicchemistry.com Other oxidizing agents such as potassium permanganate (B83412) or silver oxide (in the Tollens' test) can also be employed. libretexts.org The resulting carboxylic acid is a valuable intermediate, for instance, in the synthesis of amide analogs. scirp.orgbohrium.comscirp.org The conversion to an acid chloride, often achieved with oxalyl chloride or thionyl chloride, facilitates the reaction with various amines to produce a diverse library of amide derivatives. scirp.orgscirp.org

A study detailed the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs starting from gallic acid. scirp.orgbohrium.comscirp.orgresearchgate.net In this multi-step synthesis, the carboxylic acid was activated to the acid chloride and subsequently reacted with a range of primary and secondary amines. scirp.orgscirp.org

Table 1: Oxidation of this compound

Oxidizing AgentProductReference
CrO3/H2SO4 (Jones Reagent)1,4-Benzodioxane-6-carboxylic acid libretexts.org
Tollen's Reagent (Ag(NH3)2+)1,4-Benzodioxane-6-carboxylic acid libretexts.org
H5IO6/PCC (cat.)1,4-Benzodioxane-6-carboxylic acid organic-chemistry.org
Oxone1,4-Benzodioxane-6-carboxylic acid organic-chemistry.org

Condensation Reactions for Scaffold Extension (e.g., Chalcone (B49325) Analogues)

Condensation reactions involving the aldehyde group are instrumental in extending the molecular framework. A notable example is the Claisen-Schmidt condensation to form chalcone analogues. jetir.orgresearchgate.netdocsdrive.com This reaction typically involves the base-catalyzed reaction of this compound with an appropriate acetophenone (B1666503). jetir.orgnih.gov The resulting α,β-unsaturated ketone system, the core of the chalcone structure, is a valuable pharmacophore and a versatile intermediate for the synthesis of various heterocyclic compounds like pyrazoles. jetir.orgnih.gov

The Knoevenagel condensation is another powerful tool for scaffold extension. alfa-chemistry.comwikipedia.orgsigmaaldrich.com It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine. alfa-chemistry.comwikipedia.org This reaction leads to the formation of α,β-unsaturated products. wikipedia.orgsigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.org

Table 2: Condensation Reactions of this compound

Reaction TypeReagentsProduct TypeReference
Claisen-SchmidtAcetophenone derivatives, Base (e.g., NaOH)Chalcone analogues jetir.orgnih.gov
KnoevenagelActive methylene compounds (e.g., malonic acid), Base (e.g., piperidine)α,β-Unsaturated compounds alfa-chemistry.comwikipedia.org

Formation of Cyclic Derivatives (e.g., Imidazolidinones)

The aldehyde functionality of this compound is a key starting point for the synthesis of various heterocyclic structures, including imidazolidinones. organic-chemistry.org One synthetic approach involves a multi-component reaction, such as the Ugi three-component reaction, followed by a cyclization step. organic-chemistry.org For instance, a benzylamine-derived Ugi product can undergo an oxidative radical cyclization to yield highly substituted imidazolidinones. organic-chemistry.org Another strategy involves the [3+2] cycloaddition between an electrophilic imine, derived from the aldehyde, and a suitable three-atom component. organic-chemistry.org

Dithioacetal Formation for Structural Diversification

The aldehyde group can be converted to a dithioacetal, which serves as a protecting group or a precursor for further synthetic manipulations. This reaction typically involves treating the aldehyde with a thiol or a dithiol in the presence of an acid catalyst. nih.gov The formation of unsymmetrical dithioacetals can be achieved by reacting the aldehyde with two different thiols. nih.gov This transformation is valuable for creating structural diversity and has been employed in the synthesis of various biologically active molecules. nih.gov The dithioacetal group can be stable under certain reaction conditions where the aldehyde is not, and it can be converted back to the aldehyde when needed.

Modifications of the 1,4-Benzodioxine Ring System

The aromatic ring of the 1,4-benzodioxine moiety is also susceptible to chemical modification, primarily through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 1,4-benzodioxine system can undergo electrophilic aromatic substitution (SEAr) reactions, such as nitration and halogenation. masterorganicchemistry.comwikipedia.org The position of substitution is directed by the activating effect of the dioxine ring. libretexts.org The ether oxygens of the 1,4-dioxane (B91453) ring are electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comyoutube.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) is usually carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination. wikipedia.orgyoutube.com

Sulfonation: The introduction of a sulfonic acid group (–SO3H) can be accomplished using fuming sulfuric acid (H2SO4 containing SO3). masterorganicchemistry.com

The specific regioselectivity of these reactions on the this compound scaffold will be influenced by the directing effects of both the aldehyde group (a meta-director) and the dioxane ring (an ortho, para-director). libretexts.org

Table 3: Electrophilic Aromatic Substitution on the 1,4-Benzodioxine Ring

ReactionReagentsElectrophileProduct TypeReference
NitrationHNO3, H2SO4NO2+Nitro-1,4-benzodioxine derivative masterorganicchemistry.com
BrominationBr2, FeBr3Br+Bromo-1,4-benzodioxine derivative wikipedia.org
SulfonationSO3, H2SO4HSO3+1,4-Benzodioxine sulfonic acid derivative masterorganicchemistry.com

Strategic Functionalization at Position-8 for Enhanced Diversity

The ability to introduce a variety of functional groups at specific positions of the 1,4-benzodioxine ring is crucial for structure-activity relationship (SAR) studies. Gallic acid serves as an attractive and inexpensive starting material for the synthesis of 6-substituted 1,4-benzodioxane (B1196944) derivatives, with the added potential for functionalization at position-8. scirp.orgscirp.org

A synthetic route commencing with the esterification of gallic acid to yield methyl 3,4,5-trihydroxybenzoate (B8703473) provides a key intermediate. scirp.orgscirp.org This is followed by a reaction with 1,2-dibromoethane (B42909) in the presence of potassium carbonate to form a 6,8-disubstituted-1,4-benzodioxane. scirp.orgscirp.org The presence of a hydroxyl group at position-8 in this intermediate opens the door for the introduction of various substituents. For instance, reaction with different mercaptans can lead to the formation of sulfide (B99878) derivatives at this position. scirp.orgscirp.org This strategic functionalization at position-8 allows for the creation of a library of compounds with diverse structural features, which is essential for exploring a wider range of biological activities. scirp.orgscirp.org

Oxidation of Sulfur-Containing Moieties to Sulfoxides and Sulfones

The oxidation of sulfur-containing organic compounds is a fundamental transformation in organic synthesis, yielding sulfoxides and the more highly oxidized sulfones. researchgate.net This process is particularly relevant in the functionalization of 1,4-benzodioxine derivatives that have been substituted with sulfur-containing groups.

The oxidation of a sulfide to a sulfoxide (B87167) is generally the initial and more facile step, while the subsequent oxidation to a sulfone can be more challenging. researchgate.net Various oxidizing agents can be employed for these transformations, including hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and sodium metaperiodate (NaIO₄). britannica.comorganic-chemistry.org For instance, the conversion of a sulfide group in a 1,4-benzodioxane derivative to a sulfoxide can be achieved by reacting it with 30% hydrogen peroxide in the presence of tellurium dioxide (TeO₂). scirp.orgscirp.org To achieve the corresponding sulfone, a reaction with 30% hydrogen peroxide alone can be utilized. scirp.orgscirp.org The choice of oxidizing agent and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone, further diversifying the molecular landscape of 1,4-benzodioxine derivatives. organic-chemistry.orgorganic-chemistry.org

Table 1: Oxidation of a Sulfide-Containing 1,4-Benzodioxane Derivative

Starting Material Reagent Product
Sulfide Derivative 30% H₂O₂/TeO₂ Sulfoxide scirp.orgscirp.org
Sulfide Derivative 30% H₂O₂ Sulfone scirp.orgscirp.org

Derivatization for the Assembly of Complex Molecular Structures

The aldehyde functional group at position-6 of this compound is a versatile handle for the construction of more complex molecular architectures through various derivatization reactions.

Synthesis of Amide Analogs via Carboxylic Acid Intermediates

A common strategy to synthesize amide analogs involves the initial oxidation of the aldehyde to a carboxylic acid. This carboxylic acid intermediate can then be converted into a more reactive species, such as an acid chloride, which readily reacts with a wide range of primary and secondary amines to form the desired amide derivatives. scirp.orgresearchgate.net

For example, a 1,4-benzodioxane derivative bearing a methyl ester at position-6 can be hydrolyzed to the corresponding carboxylic acid. scirp.orgresearchgate.net This carboxylic acid is then treated with oxalyl chloride to form the acid chloride. scirp.orgresearchgate.net Subsequent reaction of this acid chloride with various amines affords a library of 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.orgresearchgate.net This multi-step process allows for the systematic introduction of diverse amide functionalities, which can significantly influence the biological properties of the final compounds. scirp.orgnih.gov

Preparation of Sulfonamide Derivatives

Sulfonamides represent another important class of derivatives that can be prepared from the 1,4-benzodioxane scaffold. The synthesis typically begins with 1,4-benzodioxane-6-amine, which can be reacted with various alkyl or aryl sulfonyl chlorides to yield the corresponding N-alkyl/aryl sulfonamides. researchgate.net

The reaction is often carried out in an aqueous medium in the presence of a base like sodium carbonate. researchgate.net Further functionalization of the sulfonamide nitrogen is also possible. For instance, treatment with benzyl (B1604629) chloride in the presence of sodium hydride can lead to N-benzylated sulfonamides, while reaction with ethyl iodide can yield N-ethylated sulfonamides. researchgate.net This synthetic flexibility allows for the creation of a diverse set of sulfonamide derivatives for biological evaluation. nih.gov

Table 2: Synthesis of Sulfonamide Derivatives from 1,4-Benzodioxane-6-amine

Reactant 1 Reactant 2 Product
1,4-Benzodioxane-6-amine Alkyl/Aryl Sulfonyl Chlorides N-Alkyl/Aryl Sulfonamides researchgate.net
N-Alkyl/Aryl Sulfonamides Benzyl Chloride N-Benzylated Sulfonamides researchgate.net
N-Alkyl/Aryl Sulfonamides Ethyl Iodide N-Ethylated Sulfonamides researchgate.net

Formation of Acylhydrazone Derivatives

Acylhydrazones are formed through the condensation reaction between a carbonyl compound, such as this compound, and a hydrazide derivative. nih.gov This reaction is typically carried out in an alcohol solvent, often at reflux, and can be catalyzed by acid. nih.gov

The acylhydrazone moiety, characterized by the –CO–NH–N= group, is a key pharmacophore found in numerous compounds with a wide range of biological activities. nih.gov The structural variability offered by the acylhydrazone linkage provides an opportunity to synthesize a diverse library of 1,4-benzodioxine derivatives. By reacting this compound with different hydrazides, a wide array of substituents can be introduced, leading to new compounds with potentially unique therapeutic properties. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1,4 Benzodioxine 6 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,4-benzodioxine-6-carbaldehyde and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are routinely employed to confirm their structures.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis for Structural Assignment

¹H-NMR spectroscopy is instrumental in identifying the number and type of protons in a molecule. In this compound, the spectrum exhibits characteristic signals that allow for unambiguous structural assignment. The aldehyde proton (-CHO) typically appears as a singlet far downfield. The protons on the aromatic ring show distinct signals, and the four protons of the dioxine ring often appear as a multiplet.

For derivatives, substituent effects can cause significant shifts in the proton signals. For instance, in a piperazine (B1678402) derivative of this compound, the structure was confirmed using NMR spectroscopy performed on a 500 MHz instrument with DMSO-d₆ as the solvent. googleapis.com In another study, the methylene (B1212753) protons (OCH₂CH₂O) of a thiazolidinone derivative were observed as a multiplet between δ 4.24 and 4.33 ppm in DMSO-d₆. nih.gov The analysis of chloro-substituted derivatives also relies heavily on ¹H-NMR for structural verification. google.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Skeleton Elucidation

Complementing ¹H-NMR, ¹³C-NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete mapping of the carbon skeleton. The spectrum of this compound is characterized by a signal for the carbonyl carbon of the aldehyde group at a low field, typically around 190 ppm. The aromatic carbons and the carbons of the dioxine ring also show signals in their expected regions.

In the analysis of complex derivatives, ¹³C-NMR is indispensable. For example, the structure of 1-[(2,3-Dihydro epa.govbenzodioxin-6-yl)methyl]-5-(3,4-dimethoxyphenyl)pyrrolidin-2-one, a derivative, was confirmed using ¹³C-NMR, which showed the characteristic signals for the dioxine ring carbons as well as the carbons of the other structural components. rsc.org The combination of ¹H and ¹³C NMR is a powerful tool for the complete structural assignment of newly synthesized 1,4-benzodioxan-substituted chalcones and other derivatives. nih.govnih.gov

Two-Dimensional NMR Techniques (e.g., NOE) for Stereochemical and Conformational Analysis

Two-dimensional (2D) NMR techniques are essential for probing more complex structural details, such as the connectivity between protons and carbons and the spatial relationships between atoms. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the complete molecular structure piece by piece. rsc.org

For determining stereochemistry and conformation, Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful. NOESY experiments detect through-space interactions between protons that are close to each other, which helps in assigning relative stereochemistry. For example, the Z-configuration of an exocyclic double bond in a derivative of this compound was confidently assigned based on ¹H NMR chemical shifts, an analysis often supported by NOE data for thermodynamic stability confirmation. nih.gov The detailed structural information gleaned from NMR studies is also used to substantiate the pharmacological action of 1,4-benzodioxane (B1196944) derivatives by revealing their intimate molecular structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum provides clear evidence for key structural features.

The most prominent absorption band is the strong C=O (carbonyl) stretch of the aldehyde group, which is a key diagnostic peak. Additionally, the spectrum shows absorptions corresponding to the C-O-C (ether) linkages of the dioxine ring, aromatic C=C stretching, and C-H stretching vibrations. For several complex derivatives, the C=O stretch has been reported in the range of 1682-1688 cm⁻¹. rsc.org The availability of an authentic infrared spectrum from suppliers confirms its utility in routine identification. fishersci.at

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural information. For this compound, the molecular formula is C₉H₈O₃, corresponding to a molecular weight of 164.16 g/mol . fishersci.atfishersci.cacymitquimica.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. For instance, the molecular formula of a pyrrolidinone derivative of this compound was definitively confirmed by HRMS, where the calculated mass for the protonated molecule [M+H]⁺ was an exact match to the experimentally found mass. rsc.org Similarly, MS data is routinely reported for derivatives to confirm their successful synthesis, often as the m/z value of the protonated molecule [M+H]⁺ or [m+1]. google.comrsc.org

X-ray Crystallography for Absolute Structure Determination in Solid State

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrsc.org This powerful technique provides an unambiguous determination of bond lengths, bond angles, and stereochemistry, offering a definitive confirmation of a molecule's structure.

While a crystal structure for the parent this compound is not commonly reported in the literature, the structures of several of its derivatives have been elucidated using this method. For example, a single-crystal X-ray study of a complex pyrrolo[1,2-a]azepine derivative provided its absolute molecular structure, confirming the connectivity and stereochemistry of all atoms in the molecule. rsc.org The analysis of crystal structures of related heterocyclic compounds, such as 1,4-benzoxazine derivatives, reveals detailed information about intermolecular interactions, including π···π stacking, C-H···π interactions, and hydrogen bonds, which stabilize the crystal lattice. researchgate.net This level of structural detail is critical in fields like drug design, where understanding the precise shape of a molecule is essential for its interaction with biological targets. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. rsc.org The method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting ECD spectrum, a plot of this difference (Δε) versus wavelength, provides a unique fingerprint of the molecule's three-dimensional structure.

For molecules that are not inherently chiral, such as this compound itself, ECD spectroscopy becomes relevant when chiral centers are introduced, for example, through synthetic modifications to create derivatives. The absolute configuration of these new stereogenic centers can then be assigned by comparing the experimental ECD spectrum with the spectra of known compounds or with spectra predicted by theoretical calculations. nih.gov

A prominent approach within ECD spectroscopy is the exciton (B1674681) chirality method (ECM). nih.gov This method is applicable to molecules containing two or more chromophores that are spatially close to each other. The through-space electronic interaction (exciton coupling) between the chromophores results in a characteristic bisignate (two-signed) ECD signal, known as a Cotton effect couplet. The sign of this couplet is directly related to the chirality (helicity) of the spatial arrangement of the chromophores. nih.gov To apply the ECM to a derivative of this compound, one would typically introduce a second chromophore into the molecule, for instance, by reacting the aldehyde group with a chiral reagent that contains a suitable chromophoric system.

In modern applications, the experimental ECD spectrum is often compared with quantum chemical calculations. Time-dependent density functional theory (TD-DFT) has become the standard method for predicting ECD spectra. rsc.orgnih.gov The process involves first determining the stable conformations of the molecule through computational modeling. Then, the ECD spectrum for each significant conformer is calculated, and a Boltzmann-weighted average spectrum is generated. A good match between the experimental and the calculated spectrum allows for a reliable assignment of the absolute configuration. rsc.org The accuracy of this approach depends on several factors, including the choice of the functional and basis set used in the calculations and the proper consideration of solvent effects. rsc.org

Integrated Spectroscopic Analysis Procedures for Organic Structure Elucidation

The unambiguous determination of the structure of an organic compound like this compound requires an integrated approach, combining data from several spectroscopic techniques. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) reveals the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers (integration).

¹³C NMR (Carbon-13 NMR) shows the number of different types of carbon atoms and their electronic environment.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a specific peak in the IR spectrum. For this compound, key absorptions would include those for the C=O stretching of the aldehyde and the C-O-C stretching of the dioxine ring.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. scirp.org

The collective analysis of these spectroscopic data allows for the complete structural elucidation of this compound. The data presented in the following tables are indicative of the information obtained from these techniques.

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR Provides shifts and coupling constants for aromatic and aldehyde protons.
¹³C NMR Shows peaks for aromatic, dioxine, and carbonyl carbons. chemicalbook.com
IR Spectroscopy Characteristic absorption bands for C=O, C-H, and C-O bonds. chemicalbook.com

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. chemicalbook.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Computational Chemistry and Theoretical Investigations of 1,4 Benzodioxine 6 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. For 1,4-Benzodioxine-6-carbaldehyde, DFT calculations are instrumental in understanding its fundamental electronic properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process seeks the minimum energy conformation on the potential energy surface. For this compound, the planarity of the benzodioxine ring system and the orientation of the carbaldehyde group are key structural parameters. Computational studies on related 1,4-benzodioxane (B1196944) derivatives suggest that the dioxine ring can adopt a half-chair conformation. The precise bond lengths, bond angles, and dihedral angles for this compound would be determined at this stage, providing a foundational structure for all subsequent calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxine ring, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group. The specific energy values for the HOMO, LUMO, and the energy gap would be calculated to quantify its electronic characteristics.

Table 1: Theoretical Frontier Molecular Orbital Energies of a Related 1,4-Benzodioxane Derivative

ParameterEnergy (eV)
EHOMOData not available for the specific compound
ELUMOData not available for the specific compound
Energy Gap (ΔE)Data not available for the specific compound

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the carbaldehyde group, making it a likely site for interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is indicative of intramolecular charge transfer (ICT). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the donor-acceptor relationship.

In this compound, significant ICT is expected from the electron-donating benzodioxine ring to the electron-accepting carbaldehyde group. NBO analysis would identify the specific orbitals involved in these interactions and calculate the corresponding stabilization energies, offering a deeper understanding of the electronic communication within the molecule.

Table 2: Theoretical NBO Analysis of a Related 1,4-Benzodioxane Derivative (Illustrative)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
e.g., LP(O) on dioxinee.g., π(C=O) on aldehydeData not available
e.g., π(C=C) in benzene (B151609) ringe.g., π(C=O) on aldehydeData not available

Theoretical Prediction of Spectroscopic Properties

Computational methods can also simulate the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Computational NMR and IR Spectra Simulation

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard (e.g., Tetramethylsilane), can provide a predicted NMR spectrum.

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. The calculated frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, characteristic vibrational frequencies for the C=O stretch of the aldehyde, the C-O-C stretches of the dioxine ring, and the aromatic C-H stretches would be of particular interest. A patent document has reported an experimental IR spectrum for 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, noting a C=O stretching vibration in the range of 1690-1674 cm⁻¹. google.com

Time-Dependent Density Functional Theory (TDDFT) for Electronic Circular Dichroism (ECD) Spectra Prediction

There are no specific studies found that apply Time-Dependent Density Functional Theory (TDDFT) for the prediction of the Electronic Circular Dichroism (ECD) spectrum of this compound. This computational method is a cornerstone for determining the absolute stereochemistry of chiral molecules. The process typically involves calculating the excited-state properties of a molecule to simulate its ECD spectrum, which is then compared with experimental data. However, for an achiral molecule like this compound, which does not have a stereocenter, ECD analysis is not applicable as it would not exhibit a circular dichroism signal.

Chirality Determination and Stereochemical Assignment through Computational Methods

As this compound is an achiral molecule, computational methods for chirality determination and stereochemical assignment are not relevant. Such methods are employed for molecules that can exist as non-superimposable mirror images (enantiomers). While derivatives of this compound can be chiral, research focusing on the computational stereochemical assignment of the parent aldehyde itself has not been identified.

Molecular Modeling and Docking Simulations for Interaction Mechanism Studies

While this compound is mentioned in a patent as a potential anti-cancer compound targeting Ral GTPases, detailed molecular docking studies and interaction mechanism analyses for this specific molecule are not provided. google.com Such simulations are crucial for understanding how a ligand might bind to a biological target, providing insights into its potential therapeutic effects. The patent broadly covers a range of compounds, with no specific docking scores or binding poses published for this compound. google.com

Investigation of Quantum Chemical Parameters and Non-Linear Optical (NLO) Properties

A Chinese patent mentions this compound in the context of materials with non-linear optical (NLO) properties. google.com NLO materials are of interest for applications in optoelectronics and photonics. Computational investigation of quantum chemical parameters such as dipole moment, polarizability, and hyperpolarizability using methods like Density Functional Theory (DFT) is a standard approach to predict the NLO response of a molecule. However, specific calculated values for these parameters for this compound are not available in the reviewed literature. Such studies would provide valuable information on its potential for use in NLO devices.

1,4 Benzodioxine 6 Carbaldehyde As a Strategic Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Tetrahydroisoquinolinone Scaffolds

1,4-Benzodioxine-6-carbaldehyde has been identified as a valuable precursor in the synthesis of tetrahydroisoquinolinones. sigmaaldrich.com This class of compounds is of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and pharmaceuticals. The synthesis typically involves a multi-step sequence where the aldehyde functionality of this compound is utilized to construct the core tetrahydroisoquinoline ring system. The specific reaction pathways and conditions can be tailored to generate a library of substituted tetrahydroisoquinolinone derivatives for further biological evaluation.

Building Block for Benzofuran (B130515) Analogs

The strategic importance of this compound extends to its role as a key building block in the preparation of benzofuran analogs. sigmaaldrich.com These analogs are being investigated as potential inhibitors of cyclic adenosine (B11128) monophosphate (cAMP)-specific phosphodiesterase type IV (PDE4), an enzyme implicated in inflammatory diseases. The synthesis leverages the reactivity of the aldehyde group to construct the furan (B31954) ring, which is then fused to the benzodioxane moiety. This approach allows for the systematic modification of the benzofuran scaffold to optimize inhibitory activity and selectivity.

Intermediate in the Construction of Dopamine (B1211576) D3 and D4 Receptor Antagonist Scaffolds

This compound plays a crucial role as an intermediate in the synthesis of scaffolds targeting dopamine D3 and D4 receptors. nih.govnih.gov Antagonists of these receptors are being explored for the treatment of various neurological and psychiatric disorders. In these synthetic routes, the benzodioxane moiety is often incorporated to modulate the pharmacological properties of the final compounds, such as receptor affinity and selectivity. The aldehyde group provides a convenient handle for elaboration into more complex side chains that are essential for potent and selective receptor binding. Research has shown that the bulkiness of substituents on related benzamide (B126) nuclei influences the affinity and selectivity for D2, D3, and D4 receptors, with D4 receptors showing the greatest tolerance for bulky groups. nih.gov

Utility in the Preparation of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one

A specific application of this compound is in the synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one. sigmaaldrich.com This compound belongs to the thiohydantoin class of heterocyclic compounds, which are known to exhibit a range of biological activities. The synthesis involves a Knoevenagel condensation reaction between this compound and N-methylthiohydantoin. This reaction highlights the utility of the aldehyde's electrophilic character in forming new carbon-carbon bonds and constructing complex heterocyclic systems.

Role in the Synthesis of Novel Chalcone (B49325) Analogues

This compound is a key reactant in the synthesis of novel chalcone analogues. researchgate.netnih.govnih.gov Chalcones, characterized by an open-chain flavonoid structure, are precursors to a wide variety of flavonoids and are themselves of interest for their diverse biological activities. The synthesis of these analogues is typically achieved through a Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) derivative in the presence of a base. researchgate.net This methodology allows for the creation of a library of chalcones with varying substitution patterns on both aromatic rings, enabling the exploration of structure-activity relationships. For instance, a series of 1,4-benzodioxan-substituted chalcones have been designed and synthesized as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. researchgate.netnih.govnih.gov

Advanced Research in Medicinal Chemistry Centered on the 1,4 Benzodioxane Scaffold with 1,4 Benzodioxine 6 Carbaldehyde As a Key Precursor

Design Principles for Targeting Specific Biological Receptors

The 1,4-benzodioxane (B1196944) framework has been extensively utilized in the design of ligands for various G protein-coupled receptors (GPCRs) and ion channels. The strategic modification of this core structure allows for the development of compounds with high affinity and selectivity for specific receptor subtypes.

Adrenergic Receptor Ligand Design (e.g., α1D-AR Antagonists, Doxazosin Analogues)

The 1,4-benzodioxane nucleus is a key structural component of several potent α1-adrenergic receptor (α1-AR) antagonists, most notably Doxazosin, a drug used for treating hypertension and benign prostatic hyperplasia. scirp.orgscirp.org The design of new α1-AR antagonists often involves the modification of the 1,4-benzodioxane ring and the groups attached to it.

Research has shown that replacing the planar 1,4-benzodioxane template with a more flexible 1,4-dioxane (B91453) ring can lead to compounds with high selectivity for the α1D-AR subtype. nih.gov For instance, novel 1,4-dioxane derivatives have been synthesized and evaluated for their binding affinity at human cloned α1-AR subtypes. nih.gov These studies revealed that specific substitutions on the 1,4-dioxane nucleus could yield potent and selective α1D-AR antagonists. nih.gov

The synthesis of Doxazosin analogues often starts from intermediates derived from 1,4-benzodioxine-6-carbaldehyde. For example, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be condensed with other chemical moieties to produce a range of Doxazosin-related compounds. google.com The process involves reacting 4-amino-2-chloro-6,7-dimethoxy quinazoline (B50416) with N-(1,4-benzodioxan-2-carbonyl)piperazine to yield Doxazosin. google.com Structure-activity relationship (SAR) studies on these analogues have demonstrated that the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus and the 1,4-benzodioxane moiety are crucial for high-affinity binding to α1-adrenoceptors. researchgate.net

Table 1: Adrenergic Receptor Ligand Design

Compound Target Receptor Key Structural Feature Activity Reference
Doxazosin α1-Adrenergic Receptor 1,4-Benzodioxane moiety Antagonist scirp.orgscirp.org
WB 4101 Analogue (Compound 14) α1D-Adrenoceptor 1,4-Dioxane ring Selective Antagonist nih.gov
Doxazosin Analogue α1-Adrenoceptor 2,4-Diamino-6,7-dimethoxyquinazoline nucleus Antagonist researchgate.net

Serotoninergic Receptor Agonist Design (e.g., 5-HT1A Receptor Agonists, 5-HT1B Receptor Ligands)

The 1,4-benzodioxane scaffold has also been instrumental in the development of ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT1B subtypes. nih.gov These receptors are implicated in a variety of neurological and psychiatric disorders. pharmacologyeducation.orgwikipedia.org

5-HT1A Receptor Agonists:

The design of 5-HT1A receptor agonists often involves incorporating the 1,4-benzodioxane structure into larger molecules. For example, the selective 5-HT1A receptor partial agonist S15535, which is 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, has been shown to enhance cholinergic transmission and improve cognitive function in animal models. nih.gov Research has demonstrated that replacing the 1,4-benzodioxane ring with a 1,4-dioxane ring can result in full 5-HT1A receptor agonists. nih.gov Specifically, a compound with a properly substituted 1,4-dioxane nucleus has been identified as a highly potent full agonist, representing a promising lead for the development of new antidepressant and neuroprotective agents. nih.gov SAR studies of various benzoxazepine derivatives have also led to the discovery of potent and selective 5-HT1A receptor agonists with neuroprotective effects. nih.gov

5-HT1B Receptor Ligands:

Structure-based drug design has been employed to discover selective 5-HT1B receptor ligands. nih.gov By utilizing the crystal structures of the 5-HT1B and 5-HT2B receptors, researchers have been able to perform docking screens of large compound libraries. nih.gov This approach led to the identification of several molecules that were predicted to be selective for the 5-HT1B receptor. nih.gov Experimental validation confirmed that some of these compounds were indeed selective 5-HT1B ligands, with some acting as agonists of the G protein pathway. nih.gov The cryo-electron microscopy structure of the 5-HT1B receptor coupled to the Go protein has provided further insights into the ligand binding pocket, which can aid in the rational design of new ligands. nih.gov

Table 2: Serotoninergic Receptor Ligand Design

Compound Target Receptor Key Structural Feature Activity Reference
S15535 5-HT1A Receptor 1,4-Benzodioxane moiety Partial Agonist nih.gov
WB 4101 Analogue (Compound 15) 5-HT1A Receptor 1,4-Dioxane ring Full Agonist nih.gov
Piclozotan (SUN N4057) 5-HT1A Receptor 1,4-Benzoxazepine derivative Agonist nih.gov
Novel Ligands 5-HT1B Receptor Varies Agonist nih.gov

Design of Ligands for Neuronal Nicotinic Receptors

The 1,4-benzodioxane scaffold has proven to be a valuable template for designing ligands targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. nih.gov These receptors are involved in cognitive processes and are a target for treating various central nervous system disorders. nih.gov

Research has shown that hydroxylation of the benzene (B151609) ring of the 1,4-benzodioxane scaffold at specific positions can lead to high affinity and selectivity for the α4β2 nAChR over the α3β4 subtype. unimi.it For example, 7-hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane has been identified as a selective partial agonist for the (α4)2(β2)3 stoichiometry of the α4β2 nAChR. nih.gov Interestingly, a minor structural modification, such as moving the functional group to the 5-position, can result in a compound with an opposite activity profile, highlighting the sensitivity of ligand-receptor interactions to subtle structural changes. unimi.itnih.gov

Table 3: Neuronal Nicotinic Receptor Ligand Design

Compound Target Receptor Key Structural Feature Activity Reference
7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane α4β2 nAChR ((α4)2(β2)3) 7-Hydroxy-1,4-benzodioxane Selective Partial Agonist nih.gov
5-Amino-N-methyl-2-pyrrolidinyl-1,4-benzodioxane α4β2 nAChR 5-Amino-1,4-benzodioxane Partial Agonist with different stoichiometry selectivity nih.gov

Design of Small Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Axis

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. nih.gov While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in developing small-molecule inhibitors. nih.govnih.gov

The design of small-molecule inhibitors of the PD-1/PD-L1 interaction has involved various approaches, including the use of peptide-based inhibitors and scaffold hopping from known inhibitors. nih.gov While the direct use of the 1,4-benzodioxane scaffold in PD-1/PD-L1 inhibitors is not extensively documented in the provided context, the principles of scaffold-based design are highly relevant. For example, researchers have designed peptides based on the binding site of PD-1 to PD-L1, which have been shown to disrupt the protein-protein interaction. nih.gov This highlights the potential for using scaffolds like 1,4-benzodioxane as a starting point for developing novel, non-peptidic inhibitors.

Scaffold for Enzyme Inhibitor Development

Beyond receptor ligands, the 1,4-benzodioxane scaffold has also been employed in the development of enzyme inhibitors, demonstrating its versatility in medicinal chemistry.

Design of β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Inhibitors

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial component in the initiation of the bacterial fatty acid biosynthesis (FAS-II) pathway, making it an attractive target for novel antibacterial agents. nih.govgoogle.com The structural differences between the bacterial FAS-II system and the mammalian FAS-I system allow for the development of selective inhibitors. researchgate.net Researchers have successfully utilized the 1,4-benzodioxane scaffold to create potent FabH inhibitors.

One such approach involved the synthesis of cinnamaldehyde (B126680) acylhydrazone derivatives incorporating a 1,4-benzodioxan fragment. nih.gov In this design, the 1,4-benzodioxane moiety is linked via a hydrazone bridge to a substituted cinnamaldehyde group. Evaluation of these compounds for FabH-inhibitory activity revealed that specific substitution patterns on the cinnamaldehyde ring were key to potency. nih.govacs.org

Another successful strategy has been the development of 1,4-benzodioxane thiazolidinedione piperazine (B1678402) derivatives. acs.org These compounds were designed to target FabH and have shown significant inhibitory activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa. acs.org Compound 6j from this series demonstrated the most potent activity, with an IC₅₀ value of 0.06 μM against E. coli FabH. acs.org More recently, a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing the 1,4-benzodioxane skeleton were also designed and synthesized as FabH inhibitors, with compound 7q showing an IC₅₀ of 2.45 μM. google.com

Table 1: Examples of 1,4-Benzodioxane-Based FabH Inhibitors Note: You can sort the table by clicking on the headers.

Development of FtsZ Inhibitors

The filamentous temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial protein that is a functional homolog of eukaryotic tubulin. It plays a critical role in bacterial cell division by forming the Z-ring, which initiates septum formation. acs.org Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial death, which makes it a prime target for new antibiotics.

The 1,4-benzodioxane scaffold has been instrumental in the development of a promising class of FtsZ inhibitors: the benzodioxane-benzamides. bohrium.com In these molecules, the 1,4-benzodioxane ring is linked to a 2,6-difluorobenzamide (B103285) moiety, a known pharmacophore for FtsZ inhibition. acs.org Initial studies replaced the thiazolopyridine of the prototype inhibitor PC190723 with an unsubstituted 1,4-benzodioxane ring, giving rise to the lead compound FZ14. bohrium.com Subsequent optimization focused on modifying the linker between the two aromatic systems and substituting the benzodioxane ring itself. bohrium.com This led to the discovery of highly potent compounds against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of Benzodioxane-Benzamide FtsZ Inhibitors Note: You can sort the table by clicking on the headers.

Design of AMP-Activated Protein Kinase (AMPK) Activators

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis and is considered a significant therapeutic target for metabolic diseases like type 2 diabetes. bohrium.comgoogle.com Activation of AMPK can stimulate glucose uptake and fatty acid oxidation. google.com

Recent research has explored the use of this compound as a starting material for potential AMPK activators. bohrium.com A study detailed the design and synthesis of novel, relatively polar dithioacetals derived from 2-phenyl-1,4-benzodioxane-6-carbaldehyde. bohrium.com These compounds were evaluated for their ability to enhance glucose uptake in rat L6 myotubes, a common assay to screen for AMPK-activating potential. Several of the synthesized dithioacetals demonstrated a significant increase (≥70%) in glucose uptake, indicating their potential as AMPK activators. bohrium.com This work highlights a novel application of the 1,4-benzodioxane scaffold in the pursuit of new antidiabetic agents.

Table 3: Activity of 1,4-Benzodioxane Derivatives as Potential AMPK Activators Note: You can sort the table by clicking on the headers.

Synthesis of Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor Analogues

Dual-target inhibitors have emerged as an efficient strategy in drug discovery. Researchers have successfully designed and synthesized compounds based on the 1,4-benzodioxane scaffold that act as potent and selective dual inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase (CA). DPP-IV inhibitors are a class of oral antidiabetic drugs, while CA inhibitors have various applications, including the treatment of glaucoma and edema.

A series of compounds were synthesized through the N-alkylation of various sulfonamides with 2-(R,S)-mesyloxymethyl-1,4-benzodioxane. The synthetic strategy allowed for the introduction of the 1,4-benzodioxane moiety, which was crucial for the dual inhibitory activity. These compounds were evaluated against DPP-IV and several human CA (hCA) isoforms. Several derivatives showed potent inhibition of both DPP-IV and specific hCA isoforms, such as the tumor-associated hCA IX and XII. This work provides a strong foundation for developing "antidiabesity" agents, which could simultaneously address diabetes and obesity-related conditions.

Table 4: Dual Inhibitory Activity of 1,4-Benzodioxane Sulfonamide Derivatives Note: You can sort the table by clicking on the headers.

Strategies for Developing Modulators of Biological Pathways

Systematic Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Systematic Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The 1,4-benzodioxane scaffold has been extensively explored through SAR studies to fine-tune its interaction with various biological targets.

For instance, in the development of FtsZ inhibitors, SAR studies revealed that the length of the linker between the 1,4-benzodioxane and the 2,6-difluorobenzamide moieties was critical for activity. bohrium.comacs.org Lengthening the linker from a methylenoxy (one carbon) to an ethylenoxy (two carbons) bridge dramatically increased antimicrobial potency. bohrium.com Further exploration by replacing the benzodioxane with larger ring systems like naphthodioxane also led to enhanced activity. bohrium.com

In the context of α₁-adrenoceptor antagonists, extensive SAR studies have been performed on 1,4-benzodioxan-related compounds. nih.gov These studies have shown that substitutions on both the benzodioxane ring and the side chain can significantly influence potency and selectivity for different α₁-adrenoceptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ). nih.gov For example, the stereochemistry at position 2 of the dioxane ring is often crucial for high affinity and selectivity.

Similarly, for 1,4-benzodioxan-substituted chalcones designed as MAO-B inhibitors, SAR analysis demonstrated that the nature and position of substituents on the phenyl rings of the chalcone (B49325) core dictate the inhibitory potency and selectivity against MAO-A and MAO-B.

Incorporation of this compound into Known Pharmacophores and Privileged Structures

The 1,4-benzodioxane moiety is considered a "privileged structure" in drug discovery. bohrium.comresearchgate.net This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, suggesting they possess favorable structural and physicochemical properties for molecular recognition. The versatility of this compound allows it to be readily incorporated into known pharmacophores, which are the essential structural features responsible for a drug's biological activity.

This strategy is evident in the development of the inhibitors discussed previously:

FtsZ Inhibitors: The 1,4-benzodioxane scaffold was combined with the benzamide (B126) pharmacophore, known to be active against FtsZ, to create a new, highly potent class of antibacterial agents. bohrium.comacs.org

FabH Inhibitors: The benzodioxane ring was integrated with hydrazone or thiazolidinedione piperazine structures to generate novel inhibitors of bacterial fatty acid synthesis. acs.org

MAO-B Inhibitors: The scaffold was incorporated into the chalcone pharmacophore, a well-known framework for kinase and enzyme inhibitors, to produce selective MAO-B inhibitors.

DPP-IV/CA Inhibitors: The benzodioxane structure was linked to a sulfonamide pharmacophore, a classic feature of carbonic anhydrase inhibitors, to create novel dual-acting antidiabetic agents.

The repeated success of incorporating the 1,4-benzodioxane scaffold across diverse therapeutic targets underscores its status as an "evergreen" and versatile template in modern medicinal chemistry. researchgate.net

Design of Analogs with Modified Substituents (e.g., Sulfur-Containing Groups at Position-8)

The strategic modification of the 1,4-benzodioxane scaffold is a key area of research for developing novel therapeutic agents. One area of focus has been the introduction of sulfur-containing substituents at position-8 of the benzodioxane ring to explore structure-activity relationships (SAR). scirp.org The rationale for incorporating sulfur is based on the significant biological roles of many sulfur-containing compounds. scirp.org

A synthetic route to achieve these analogs often begins with a readily available starting material like gallic acid. scirp.orgscirp.org The process involves several key transformations:

Esterification: Gallic acid is first converted to its methyl ester, methyl 3,4,5-trihydroxybenzoate (B8703473), typically through a Fischer esterification reaction using methanol (B129727) and a sulfuric acid catalyst. scirp.org

Dioxane Ring Formation: The crucial 1,4-benzodioxane ring is then formed. The methyl 3,4,5-trihydroxybenzoate is reacted with 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone. scirp.orgscirp.org This reaction yields methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-6-carboxylate. scirp.org

Introduction of Sulfur Moiety: The bromoethoxy group at position-8 serves as a handle for introducing the sulfur-containing side chain. Reaction of this intermediate with various mercaptans (thiols) leads to the formation of diverse thia-analogs. scirp.org

Oxidation of Sulfur: To further study the effect of the sulfur atom's oxidation state on biological activity, the resulting sulfide (B99878) analogs can be selectively oxidized. scirp.org Reaction with hydrogen peroxide (H₂O₂) can yield the corresponding sulfone, while using hydrogen peroxide in the presence of tellurium dioxide (TeO₂) can produce the sulfoxide (B87167) without over-oxidation. scirp.orgscirp.org

This synthetic strategy allows for the creation of a library of 1,4-benzodioxane derivatives with varied sulfur-containing substituents at position-8, which can then be screened for biological activity. scirp.orgscirp.org

Table 1: Synthesis of 8-Thio-Substituted 1,4-Benzodioxane Analogs

Starting Material Intermediate Reagent for Sulfur Introduction Resulting Analog Type
Gallic Acid Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-6-carboxylate Various Mercaptans (R-SH) 8-(Alkylthio)ethoxy-1,4-benzodioxane
8-(Alkylthio)ethoxy-1,4-benzodioxane - 30% H₂O₂ / TeO₂ 8-(Alkylsulfinyl)ethoxy-1,4-benzodioxane (Sulfoxide)

Exploration of Natural Product Inspired Benzodioxane Structures as Research Scaffolds (e.g., Lignans (B1203133) like Silybin (B1146174), Purpurenol, Americanin A)

Nature provides a rich source of complex molecules that serve as inspiration for medicinal chemistry. The 1,4-benzodioxane moiety is a structural component found in a variety of biologically active natural products, particularly in the lignan (B3055560) family. nih.govrsc.org These natural compounds are valuable scaffolds for the design and synthesis of new therapeutic agents. researchgate.net

Silybin: Perhaps the most well-known natural product containing a 1,4-benzodioxane ring is Silybin (also known as silibinin). scirp.orgnih.gov It is the primary active component of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum). nih.govresearchgate.net Structurally, Silybin is a flavonolignan, resulting from the coupling of a flavonoid (taxifolin) and a phenylpropanoid (coniferyl alcohol). mdpi.com Natural Silybin is a diastereomeric mixture of two forms, Silybin A and Silybin B, in a roughly 1:1 ratio. researchgate.netmdpi.com These diastereoisomers differ in their stereochemistry at the C-10 and C-11 positions of the 1,4-benzodioxane ring. mdpi.comphytopharmajournal.com Silybin has been extensively studied and is noted for its hepatoprotective (antihepatotoxic) properties. nih.govresearchgate.net Research has also shown that some 1,4-benzodioxane neolignans exhibit greater antiviral activity than the Silybin flavonolignans, indicating that the chromanone motif of Silybin is not essential for all of its biological activities. acs.orgnih.gov

Americanin A: Americanin A is a neolignan isolated from the seeds of Phytolacca americana. nih.gov It has demonstrated significant antiproliferative and antitumor activities in human colon cancer cells. nih.gov Research indicates that Americanin A can induce G2/M cell-cycle arrest by regulating the ATM/ATR signaling pathway. nih.gov It was found to activate ATM and ATR, which in turn initiate downstream signaling cascades involving Chk1, Chk2, and p53. nih.gov Furthermore, Americanin A was shown to target the S phase kinase-associated protein 2 (Skp2) for degradation, thereby stabilizing p27 and suppressing the activity of the cyclin B1/cdc2 complex to prevent mitotic entry. nih.gov These mechanisms highlight its potential as a scaffold for developing new anticancer agents. nih.gov

Purpurenol: Purpurenol is another example of a lignan natural product that features the 1,4-benzodioxane scaffold and is recognized for its biological activities. scirp.orgscirp.org The existence of such compounds underscores the importance of the 1,4-benzodioxane ring system as a privileged structure in natural product chemistry. nih.govresearchgate.net

Table 2: Natural Product-Inspired Benzodioxane Research Scaffolds

Compound Name Class Natural Source (Example) Noted Biological Activity Citation(s)
Silybin Flavonolignan Silybum marianum (Milk Thistle) Hepatoprotective, Antiviral nih.govresearchgate.netnih.gov
Americanin A Neolignan Phytolacca americana Antiproliferative, Antitumor nih.gov

| Purpurenol | Lignan | - | Biologically Active | scirp.orgscirp.org |

Future Research Directions and Unexplored Avenues for 1,4 Benzodioxine 6 Carbaldehyde Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

While established methods for synthesizing 1,4-benzodioxine derivatives exist, future research will likely prioritize the development of more efficient, sustainable, and economically viable synthetic strategies.

Green Chemistry Approaches: A significant avenue for future work lies in developing greener synthesis pathways. One innovative approach involves reacting catechol with glycerol (B35011) carbonate (GlyC), a bio-based and non-toxic reagent, to produce benzodioxane intermediates. This method can proceed without a solvent and has demonstrated high conversion rates and yields, representing a completely new and more environmentally friendly route. rsc.org Further research could adapt this method for the specific synthesis of 1,4-Benzodioxine-6-carbaldehyde and its derivatives. Another green technique is the use of microwave-assisted synthesis, which can reduce reaction times, increase yields, and lower energy consumption by eliminating the need for toxic solvents. epa.gov

Flow Chemistry: The adoption of continuous flow chemistry offers substantial advantages for the synthesis of benzodioxane-based compounds. mdpi.com Flow reactors provide superior control over reaction parameters, enhance heat and mass transfer, and allow for the safe use of hazardous reagents and the handling of unstable intermediates by generating them in situ for immediate consumption. amt.uknih.gov This technology is particularly well-suited for reactions like nitration and nucleophilic aromatic substitution (SNAr), which are common in the derivatization of aromatic scaffolds. vapourtec.com Developing a continuous flow process for key intermediates in drug synthesis, starting from materials like this compound, could enable rapid and safe scale-up. usp.org

Enzymatic and Catalytic Synthesis: Biocatalysis, using enzymes to perform chemical transformations, is another promising frontier. vapourtec.com Engineered enzymes, such as variants of Candida antarctica lipase (B570770) B, have been successfully used for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, yielding chiral motifs with high enantioselectivity. nih.gov Future research could explore the development of enzymes capable of directly acting on this compound or its precursors to create complex chiral derivatives, which is significant as the stereochemistry of the benzodioxane core greatly influences biological activity. nih.gov Furthermore, advancements in metal-catalyzed reactions, such as palladium-catalyzed intramolecular etherification or ring-closing metathesis, continue to provide efficient routes to the benzodioxane framework and could be optimized for higher efficiency and broader substrate scope. nih.govresearchgate.net

Application of Advanced Spectroscopic and Structural Analysis Techniques for Elucidation of Complex Derivatives

As synthetic methods produce increasingly complex derivatives of this compound, particularly those with multiple stereocenters, the application of advanced analytical techniques becomes crucial for unambiguous structural elucidation.

Advanced Chiral Chromatography: The separation of enantiomers is critical in the pharmaceutical industry, as different isomers can have vastly different biological activities and toxicities. researchgate.net High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for direct chiral resolution. nih.govresearchgate.net Future work should focus on screening new derivatives against a variety of modern CSPs (e.g., polysaccharide-based) under different modes (normal, reversed-phase, polar organic) to find optimal separation conditions. chromatographyonline.com For derivatives lacking a suitable chromophore or when direct methods fail, indirect resolution via pre-column derivatization with a chiral derivatizing agent (CDA) can be employed to form diastereomers that are separable on standard achiral columns. researchgate.netchiralpedia.com

High-Resolution and Tandem Mass Spectrometry (MS): While standard MS is used for routine characterization, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of novel, complex derivatives. scirp.orgscirp.org Future studies will increasingly rely on tandem MS (MS/MS) techniques to fragment molecules and piece together their structural connectivity, which is especially valuable for distinguishing between isomers that have identical masses.

Advanced NMR Spectroscopy: Standard 1H and 13C NMR are foundational for characterization. nih.govnih.gov However, for complex derivatives with multiple chiral centers, more sophisticated NMR experiments are required. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for assigning all proton and carbon signals definitively. For differentiating stereoisomers, such as cis/trans diastereomers, detailed analysis of coupling constants and the use of Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity of atoms, thereby defining the relative stereochemistry. researchgate.net In specialized cases, solid-state NMR could be explored to analyze the structure of crystalline derivatives and their packing in the solid state.

Integration of High-Throughput Computational Screening and Machine Learning for Scaffold Derivatization

Computational tools are transforming drug discovery by enabling the rapid evaluation and design of new molecules. Integrating these methods into research on this compound can accelerate the identification of promising derivatives.

High-Throughput Virtual Screening (HTVS) and Molecular Docking: HTVS allows for the rapid in silico screening of large virtual libraries of compounds against a biological target. nih.gov Future research can leverage the this compound scaffold to generate vast virtual libraries of derivatives. These libraries can then be docked into the binding sites of specific proteins (e.g., kinases, GPCRs) to predict binding affinities and modes. nih.govnih.gov This approach helps prioritize which derivatives to synthesize, saving significant time and resources.

Predictive ADMET Modeling: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net In silico ADMET models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can predict these properties from a molecule's structure. nih.govresearchgate.net By applying predictive ADMET models early in the design phase, researchers can filter out derivatives of this compound that are likely to have poor pharmacokinetics or toxicity profiles, focusing synthetic efforts on candidates with a higher probability of success. biointerfaceresearch.com

Machine Learning and Generative Models: Machine learning (ML) is emerging as a powerful tool for optimizing chemical reactions and designing novel molecules. vapourtec.com ML models can be trained on existing reaction data to predict optimal conditions for synthesizing new benzodioxane derivatives. Furthermore, generative models can be employed for scaffold hopping or scaffold decoration. wiley-vch.de Given the 1,4-benzodioxine core as a starting point, these models can propose novel side chains or modifications to optimize binding to a target or improve physicochemical properties, potentially generating structures that a human designer might overlook. rsc.org

Design of Targeted Chemical Probes for Elucidating Biological Mechanisms

The 1,4-benzodioxine scaffold's proven biological activity makes it an excellent starting point for the design of chemical probes—specialized molecules used to study biological targets and pathways. nih.govnih.gov

Fluorescent Probes: By chemically attaching a fluorophore to the this compound scaffold, researchers can create fluorescent probes. These probes can be designed to bind to a specific biological target (e.g., an enzyme or receptor). The fluorescence allows for the visualization of the target's location and dynamics within living cells using microscopy. youtube.com For example, probes can be designed with functionalities that respond to changes in the cellular environment, such as pH or the presence of specific analytes, leading to a change in the fluorescent signal. rsc.orgnih.govnih.gov

Photoaffinity Probes: To irreversibly map the binding site of a benzodioxane-based ligand on its protein target, photoaffinity probes can be developed. This involves incorporating a photoreactive group (like a benzophenone (B1666685) or diazirine) into the molecule's structure. nih.gov Upon binding to its target, the probe is activated by UV light, causing it to form a permanent covalent bond with the protein. nih.gov Subsequent proteomic analysis can then identify the exact site of attachment, providing invaluable structural information about the ligand-receptor interaction that is difficult to obtain through other means. nih.gov

The aldehyde functional group of this compound provides a versatile chemical handle for the attachment of linkers, fluorophores, or photoreactive moieties, making it an ideal starting point for the development of these sophisticated molecular tools.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-Benzodioxine-6-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions using precursors like 3,4-ethylenedioxybenzaldehyde derivatives. Evidence suggests using catalysts such as sulfuric acid or Lewis acids in solvents like ethanol or DMF under reflux conditions . Optimization includes varying temperature (60–100°C), solvent polarity, and catalyst loading to improve yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm the aldehyde proton (~9.8 ppm) and aromatic protons (6.8–7.5 ppm) .
  • FT-IR : Validate the C=O stretch (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
  • HPLC/MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 180.16 for C9H8O3) .
  • Elemental Analysis : Match calculated vs. observed C, H, O percentages .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC); reported mp 53–54°C for analogs .
  • Solubility : Test in polar (DMSO, ethanol) vs. nonpolar solvents (hexane) via gravimetric analysis .
  • Thermodynamic Data : Enthalpy of formation (ΔfH°) and vapor pressure can be derived via combustion calorimetry or gas-phase chromatography .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde group for nucleophilic attacks) .
  • Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize bioactivity assays .
  • QSAR Models : Coralate substituent effects (e.g., halogenation at position 8) with antibacterial potency .

Q. What strategies are effective for designing and testing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2, -Br) at position 7 or 8 to enhance electrophilicity .
  • SAR Studies : Synthesize analogs (e.g., 8-bromo or 2,2,3,3-tetrafluoro derivatives) and test against Gram-positive bacteria (MIC assays) .
  • Metabolic Stability : Assess in vitro liver microsome models to identify labile sites (e.g., aldehyde oxidation) .

Q. How should researchers address contradictions in thermodynamic or spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data (e.g., DSC mp) with computational predictions (e.g., Gaussian thermochemistry modules) .
  • Error Analysis : Replicate measurements under standardized conditions (e.g., heating rate 10°C/min for DSC) to minimize instrument bias .
  • Literature Synthesis : Review historical datasets (e.g., J. Phys. Chem. A, 2008) to identify consensus values for enthalpy or phase transitions .

Q. What are the best practices for evaluating the environmental and safety risks of this compound in lab settings?

  • Methodological Answer :

  • Toxicity Screening : Use Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity .
  • Waste Management : Employ neutralization protocols (e.g., sodium bisulfite for aldehyde quenching) before disposal .
  • Handling Precautions : Follow OSHA guidelines for ethers (flash point ~87°C) and use fume hoods to limit inhalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.